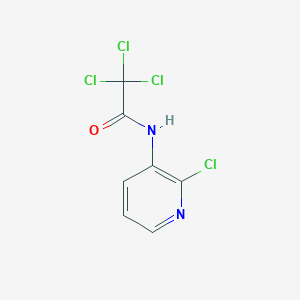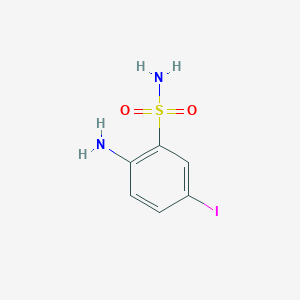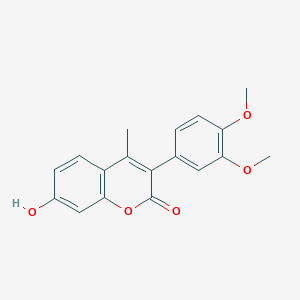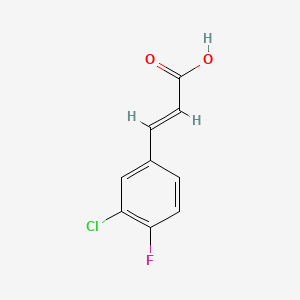
3-Chloro-4-fluorocinnamic acid
Overview
Description
3-Chloro-4-fluorocinnamic acid is an organic compound with the molecular formula C9H6ClFO2 and a molecular weight of 200.6 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3- (3-chloro-4-fluorophenyl)-2-propenoic acid . The InChI code is 1S/C9H6ClFO2/c10-7-5-6 (1-3-8 (7)11)2-4-9 (12)13/h1-5H, (H,12,13)/b4-2+ .Physical And Chemical Properties Analysis
This compound has a boiling point of 326.1°C at 760 mmHg and a melting point of 173-175°C . It is stored in a dry environment at 2-8°C . The compound is solid in physical form .Scientific Research Applications
Biodegradation and Environmental Applications
- Biodegradation by Bacterial Strains : Strains like Rhodococcus sp. have shown effectiveness in degrading 4-fluorocinnamic acid (4-FCA), a related compound to 3-Chloro-4-fluorocinnamic acid. These strains can degrade high concentrations of 4-FCA, which is significant for environmental remediation of fluoric agrochemicals (Ma Yu, 2013).
- Treatment of Shock Loads in Biological Systems : Bioaugmentation techniques using bacteria have been utilized to treat shock loadings of 4-FCA in systems like rotating biological contactors. This demonstrates potential applications in managing transient organic pollutant loads in wastewater treatment processes (C. Amorim et al., 2013).
Chemical Synthesis and Industrial Applications
- Biotransformation in Industrial Settings : Non-acclimated industrial activated sludge has been used to investigate the biotransformation of 4-FCA. Understanding these reactions is crucial for managing waste streams containing such compounds in biological wastewater treatment plants (L. M. Freitas dos Santos et al., 2004).
- Synthesis of Derivatives : Methyl 4-fluorocinnamate, derived from 4-fluorocinnamic acid, has been synthesized using strongly acidic cationic exchange resin as a catalyst. This process highlights the role of 4-fluorocinnamic acid derivatives in asymmetric dihydroxylation and aminohydroxylation, important in large-scale preparation of chiral medicinal materials (C. Si, 2004).
Biofield Energy Treatment and Analytical Applications
- Influence on Physical and Spectral Properties : Studies have shown that biofield energy treatment can modify the physical, thermal, and spectral properties of compounds like 3-Chloro-4-fluoroaniline, suggesting potential applications in altering the properties of similar compounds for specific industrial or pharmaceutical purposes (M. Trivedi et al., 2015).
Safety and Hazards
The safety information for 3-Chloro-4-fluorocinnamic acid includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
Safety data sheets indicate that it may cause irritation to the respiratory system, suggesting a potential interaction with respiratory tract cells .
Pharmacokinetics
As a small molecule (molecular weight: 2006 g/mol ), it is likely to be absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the individual’s metabolic enzymes.
Result of Action
Safety data sheets suggest that it may cause skin, eye, and respiratory irritation . .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-fluorocinnamic acid can be influenced by various environmental factors. Furthermore, it should be stored in a well-ventilated place, kept tightly closed, and stored locked up for safety .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone .
Cellular Effects
It is known that fluoroaromatic compounds, such as 3-Chloro-4-fluorocinnamic acid, can alter bioavailability and metabolic stability due to the extreme electronegativity of the fluorine atom and the strength of the carbon-fluorine bond .
Temporal Effects in Laboratory Settings
The removal of this compound up to 200 mg L -1 in laboratory settings follows first-order kinetics . The half-lives for removal of this compound from the test solutions supplied with 200 mg L -1, 100 mg L -1, and 50 mg L -1 were 53, 18, and 5 hours respectively .
Metabolic Pathways
It is known that the compound can be biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone .
properties
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKFZBXVYKVCD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





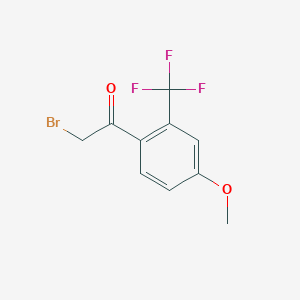

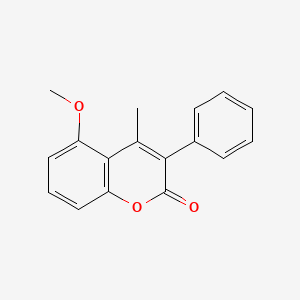

![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)


